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Compound of Interest

Compound Name: SGC-IMLLT

Cat. No.: B1193507

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary protein targets of SGC-
IMLLT, a first-in-class chemical probe, and its binding affinity. It is designed to offer an in-depth
resource for researchers and professionals in the fields of epigenetics and drug discovery.

SGC-IMLLT is a potent and selective inhibitor of the YEATS domain-containing proteins MLLT1
(also known as ENL or YEATS1) and MLLT3 (also known as AF9 or YEATS3).[1][2][3][4] These
proteins are critical readers of post-translational lysine modifications on histone tails, playing a
key role in the regulation of gene transcription. Dysregulation of MLLT1 and MLLT3 has been
implicated in the development and progression of various cancers, particularly acute myeloid
leukemia (AML).[4][5] SGC-IMLLT serves as a valuable tool for investigating the biological
functions of these proteins and exploring their therapeutic potential.

Primary Protein Targets and Binding Affinity

SGC-IMLLT exhibits high-affinity binding to the YEATS domains of both MLLT1 and MLLTS3.
The following tables summarize the quantitative data regarding its binding affinity and inhibitory
activity.

Table 1: Binding Affinity of SGC-IMLLT for MLLT1 and MLLT3 YEATS Domains
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Target Protein Binding Constant (Kd) Assay Method
Isothermal Titration
MLLT1 (ENL/YEATS1) 129 nM (0.129 pM)[1][3][6][7] _
Calorimetry (ITC)[7]
MLLT3 (AF9/YEATS3) 77 nM (0.077 pM)[1][3][6] Not Specified in search results
Table 2: Inhibitory Activity of SGC-iMLLT
Target/Interaction IC50 Assay Method
MLLT1/3 - Histone Interaction 0.26 pM[1] Not Specified in search results
MLLT1 YEATS Domain 260 nM[7] AlphaScreen[7]
MLLTS3 - Histone H3.3
400 nM[3] Reporter Assay|[3]

Interaction

SGC-IMLLT demonstrates remarkable selectivity for MLLT1 and MLLT3 over other human
YEATS domain-containing proteins, YEATS2 and YEATS4, with IC50 values greater than 10
UM for the latter.[3][7] Furthermore, it shows excellent selectivity against a broad panel of 48
bromodomains.[3][4][7]

Signaling Pathway Context

MLLT1 and MLLT3 are integral components of distinct transcriptional regulatory complexes.
MLLT1 is frequently associated with the histone methyltransferase DOT1L, while MLLT3 is a
key subunit of the super elongation complex (SEC).[4][5] By binding to acetylated and
crotonylated lysine residues on histone tails, MLLT1 and MLLT3 recruit these complexes to
specific chromatin regions, leading to the activation of target gene expression. In certain
cancers, the aberrant activity of these complexes, driven by MLLT1 or MLLT3, promotes the
expression of oncogenes such as MYC.[3] SGC-IMLLT's inhibition of the MLLT1/3 YEATS
domains disrupts these interactions, thereby downregulating the expression of tumorigenic
genes.
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MLLT1/3 Signaling Pathway Inhibition by SGC-iMLLT.

Experimental Protocols

The binding affinity and cellular target engagement of SGC-IMLLT have been characterized
using a variety of robust experimental methodologies.

1. Isothermal Titration Calorimetry (ITC) ITC is a quantitative technique used to measure the
thermodynamic parameters of binding interactions in solution.

e Principle: A solution of SGC-IMLLT is titrated into a sample cell containing the purified
MLLT1 YEATS domain protein. The heat released or absorbed upon binding is measured
directly.
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o Methodology:
o Purified MLLT1 YEATS domain protein is placed in the sample cell of the calorimeter.

A concentrated solution of SGC-IMLLT is loaded into the injection syringe.

[¢]

A series of small, sequential injections of SGC-IMLLT into the protein solution are

[¢]

performed.

o

The heat change associated with each injection is measured.

The resulting data are fitted to a binding model to determine the dissociation constant

[e]

(Kd), stoichiometry (n), enthalpy (AH), and entropy (AS) of binding.

2. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) AlphaScreen is a
bead-based assay used to study biomolecular interactions in a high-throughput format.

e Principle: Donor and acceptor beads are coated with molecules that can interact. When in
close proximity (due to the binding of SGC-IMLLT's target and its binding partner), a cascade
of chemical reactions is initiated by laser excitation of the donor bead, leading to a
luminescent signal from the acceptor bead. SGC-IMLLT competes with the natural ligand,
disrupting the interaction and reducing the signal.

o Methodology:

o Biotinylated histone peptides (the natural ligands of MLLT1/3) are bound to streptavidin-
coated donor beads.

o GST-tagged MLLT1 or MLLT3 YEATS domains are bound to anti-GST antibody-coated
acceptor beads.

o The donor and acceptor bead complexes are incubated with varying concentrations of
SGC-iMLLT.

o The mixture is illuminated at 680 nm, and the luminescent signal at 520-620 nm is
measured.
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o The IC50 value is determined by plotting the signal intensity against the inhibitor
concentration.

General Experimental Workflow for Inhibitor Characterization
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Workflow for SGC-iMLLT Characterization.

3. Cellular Thermal Shift Assay (CETSA) CETSA is used to verify target engagement in a
cellular environment.[4]
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e Principle: The binding of a ligand, such as SGC-IMLLT, can stabilize its target protein,
leading to an increase in the protein's melting temperature.

o Methodology:
o Cells are treated with SGC-IMLLT or a vehicle control.
o The treated cells are heated to a range of temperatures.

o The cells are lysed, and the soluble fraction is separated from the aggregated, denatured
proteins.

o The amount of soluble MLLT1 or MLLT3 at each temperature is quantified by Western
blotting or other methods.

o A shift in the melting curve in the presence of SGC-IMLLT indicates target engagement.

4. Fluorescence Recovery After Photobleaching (FRAP) FRAP is a microscopy technique used
to study the dynamics of fluorescently labeled molecules in living cells, providing evidence of
target engagement.[4][5]

e Principle: In cells expressing GFP-tagged MLLT1 or MLLT3, the binding of SGC-IMLLT can
alter the protein's mobility within the nucleus.

o Methodology:
o Cells are transfected with a plasmid encoding GFP-tagged MLLT1 or MLLT3.
o A specific region of the nucleus is photobleached using a high-intensity laser.

o The rate of fluorescence recovery in the bleached area is monitored over time as
unbleached GFP-tagged proteins move into the region.

o Changes in the recovery kinetics in the presence of SGC-IMLLT can indicate an alteration
of the protein's interactions and cellular localization.

5. NanoBRET (Bioluminescence Resonance Energy Transfer) Assay The NanoBRET assay is
a proximity-based method to quantify molecular interactions in living cells.[4][5]
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Principle: MLLT1 or MLLT3 is fused to a NanoLuc luciferase, and a fluorescently labeled
tracer that binds to the YEATS domain is added to the cells. In the absence of an inhibitor,
the tracer binds to the YEATS domain, bringing the fluorophore into close proximity with the
luciferase and allowing for BRET to occur. SGC-IMLLT competes with the tracer for binding,
reducing the BRET signal.

Methodology:

o Cells are engineered to express MLLT1 or MLLT3 fused to NanoLuc.

o The cells are treated with a fluorescent tracer and varying concentrations of SGC-iMLLT.

o The luciferase substrate is added, and both the luciferase and fluorophore emissions are
measured.

o The BRET ratio is calculated, and the IC50 for the displacement of the tracer by SGC-
iMLLT is determined.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [SGC-IMLLT: A Technical Guide to its Primary Protein
Targets and Binding Affinity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193507#sgc-imllt-s-primary-protein-targets-and-
binding-affinity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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